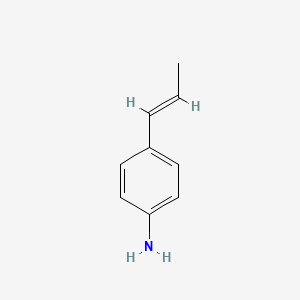

4-(Prop-1-en-1-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-prop-1-enyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-2-3-8-4-6-9(10)7-5-8/h2-7H,10H2,1H3/b3-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZROHZDMSYXKLU-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Prop-1-en-1-yl)aniline can be synthesized through several methods. One common approach involves the reaction of aniline with prop-1-en-1-yl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the aniline nitrogen attacks the electrophilic carbon of the prop-1-en-1-yl halide, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to enhance yield and selectivity. Catalysts such as palladium or copper complexes can be employed to facilitate the reaction under milder conditions, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 4-(Prop-1-en-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nitrating agents.

Major Products Formed:

Oxidation: Quinone-like structures.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-(Prop-1-en-1-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(prop-1-en-1-yl)aniline involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of reactive intermediates that can further react to form stable products . The specific pathways and targets depend on the nature of the reaction and the conditions employed.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Propenyl Chain

(a) 4-(3-Phenylprop-1-en-1-yl)aniline (Compound 22)

- Structure : Features a phenyl-substituted propenyl chain.

- Synthesis: Synthesized via reduction of 1-(4-aminophenyl)-3-phenylpropan-1-ol, purified via column chromatography (dichloromethane) .

- Applications : Used in acrylonitrile derivatives for optoelectronic materials .

(b) A2: 4-(3-(Di(pyridin-2-yl)methoxy)prop-1-en-1-yl)aniline

- Structure : Contains a dipyridylmethoxy group on the propenyl chain.

- Synthesis : Derived from 2,2’-(allyloxymethylene)dipyridine and 4-tert-butyl-4-iodophenylcarbamate .

- Properties : The pyridyl groups introduce hydrogen-bonding sites, improving solubility in polar solvents. Structural confirmation via ¹H/¹³C NMR and MS .

Functional Group Modifications on the Aniline Ring

(a) 4-(1H-Imidazol-1-yl)aniline

- Structure : An imidazole ring replaces the propenyl group.

- Properties : Higher melting point (143–147°C ) due to hydrogen-bonding interactions from the imidazole moiety .

- Applications : Used in coordination chemistry and as a ligand for metal complexes .

(b) DMCA: N,N-Dimethyl-4-((1E,3E)-3-((2-(phenylamino)phenyl)imino)prop-1-en-1-yl)aniline

- Structure: Incorporates a dimethylamino group and a phenylimino substituent.

- Synthesis: Prepared via Schiff base formation between 4-(dimethylamino)cinnamaldehyde and N-phenyl-o-phenylenediamine .

- Properties : The extended conjugation enables colorimetric sensing applications (e.g., cadmium ion detection) .

Compounds with Additional Reactive Groups

(a) Compound 1: N-((1E,3E)-3-(Phenylimino)prop-1-en-1-yl)aniline

- Structure: A Schiff base with a phenylimino group.

- Synthesis : Produced via condensation of 1,1,3,3-tetramethoxypropane and aniline under acidic conditions .

- Stability : Prone to hydrolysis in aqueous environments, limiting its utility in biological systems .

(b) 3a: (E)-4-(5-(2-((4-(Morpholinosulfonyl)phenyl)amino)prop-1-en-1-yl)-1,3,4-oxadiazol-2-yl)phenol

Research Findings and Trends

- Reactivity : The propenyl group in 4-(prop-1-en-1-yl)aniline undergoes enzymatic oxidation (e.g., with Trametes versicolor laccase) to yield vinyl aniline derivatives, albeit at moderate yields (40% ) .

- Electronic Effects: Electron-donating substituents (e.g., methoxy or dimethylamino groups) enhance luminescence and sensing capabilities, as seen in DMCA .

- Structural Robustness : Compounds with rigid backbones (e.g., oxadiazole derivatives) demonstrate superior thermal stability compared to aliphatic analogs .

Biological Activity

4-(Prop-1-en-1-yl)aniline, also known as allylaniline, is an organic compound with significant biological activity. Its structure allows it to participate in various biochemical reactions, making it a valuable compound in both research and industrial applications. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific sources.

Chemical Structure and Properties

This compound has the following chemical formula: C₉H₁₂N. The compound features an aniline group attached to a prop-1-en-1-yl group, which contributes to its reactivity and interaction with biological molecules.

The primary mechanism of action for this compound involves aminomethylation , where it interacts with substrates possessing labile hydrogen atoms. This reaction is crucial in the formation of new carbon-carbon bonds, leading to the synthesis of optically pure amino keto ethers when combined with chiral catalysts like pseudoephedrine.

Biochemical Pathways

This compound plays a role in various biochemical pathways:

- Enzyme Interactions : It can act as both an enzyme inhibitor and activator depending on the context of the biochemical reaction.

- Synthesis of Complex Molecules : The compound is utilized in synthesizing more complex organic molecules and polymers, demonstrating its versatility in organic chemistry .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation as an antimicrobial agent. Its ability to form new bonds allows it to interact with microbial enzymes, potentially disrupting their function.

Cytotoxicity

In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. This cytotoxicity may be attributed to its ability to interfere with cellular processes through its reactive functional groups .

Case Studies

Several case studies highlight the potential applications of this compound:

Study 1: Synthesis of Chiral Amines

A study investigated the use of this compound in the synthesis of chiral amines via aminomethylation reactions. The results indicated high yields of optically pure products, showcasing its utility in asymmetric synthesis.

Study 2: Antimicrobial Evaluation

Another study evaluated the antimicrobial properties of this compound against various pathogens. The compound exhibited significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for drug development .

Chemical Reactions

This compound undergoes several important chemical reactions:

| Reaction Type | Description | Major Products |

|---|---|---|

| Oxidation | Converts to quinones or nitroso derivatives | Quinones, nitroso derivatives |

| Reduction | Forms corresponding amine derivatives | Amine derivatives |

| Substitution | Electrophilic substitution at the benzene ring | Various substituted anilines |

Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Prop-1-en-1-yl)aniline, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves coupling propenyl groups to aniline derivatives via palladium-catalyzed cross-coupling (e.g., Heck reaction) or nucleophilic substitution. For optimization, parameters such as catalyst loading (e.g., Pd(OAc)₂), solvent polarity (DMF vs. THF), and temperature (80–120°C) should be systematically varied. Reaction progress can be monitored via TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the target compound .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Expect resonances for the aromatic protons (δ 6.5–7.5 ppm), propenyl vinyl protons (δ 5.5–6.5 ppm), and NH₂ protons (δ ~3.5–4.5 ppm, broad).

- IR : Stretching frequencies for C=C (1640–1680 cm⁻¹) and NH₂ (3300–3500 cm⁻¹).

- MS : Molecular ion peak at m/z corresponding to C₉H₁₁N (133.16 g/mol). Discrepancies in spectral data may indicate impurities or isomerization, necessitating repeat synthesis or alternative characterization (e.g., X-ray crystallography) .

Q. What purification strategies are effective for removing byproducts (e.g., unreacted aniline) from this compound?

- Methodological Answer : Fractional distillation (if volatile) or recrystallization (ethanol/water solvent system) can isolate the product. For persistent impurities, preparative HPLC with a C18 column (acetonitrile/water mobile phase) is recommended. Purity should be validated via GC-MS or elemental analysis .

Advanced Research Questions

Q. How do steric and electronic effects of the propenyl group influence the reactivity of this compound in electrophilic aromatic substitution (EAS)?

- Methodological Answer : The propenyl group acts as an electron-donating substituent via conjugation, directing EAS to the ortho and para positions. Competitive experiments using nitration (HNO₃/H₂SO₄) or sulfonation can quantify regioselectivity. Computational DFT studies (e.g., Gaussian 09) can map electron density distributions and predict reactivity trends .

Q. What experimental and computational approaches resolve contradictions between NMR and X-ray crystallography data for this compound derivatives?

- Methodological Answer : If NMR suggests planar geometry while X-ray shows non-planar distortions (e.g., due to crystal packing), refine the crystal structure using SHELXL . Compare DFT-optimized gas-phase structures (B3LYP/6-31G*) with experimental data. Dynamic NMR at variable temperatures can probe conformational flexibility in solution .

Q. How can competing reaction pathways (e.g., oxidation vs. polymerization) be controlled during functionalization of this compound?

- Methodological Answer :

- Oxidation : Use mild oxidants (e.g., MnO₂ in CH₂Cl₂) to convert NH₂ to nitro groups without side reactions.

- Polymerization Suppression : Add radical inhibitors (e.g., BHT) and maintain inert atmospheres (N₂/Ar). Monitor reaction progress via in-situ FTIR .

Q. What strategies validate the biological activity of this compound derivatives against microbial targets?

- Methodological Answer : Screen derivatives against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC assays. For mechanism-of-action studies, perform molecular docking (AutoDock Vina) against bacterial enzyme targets (e.g., dihydrofolate reductase). Compare with structurally related bioactive anilines (e.g., 4-fluoroaniline derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.